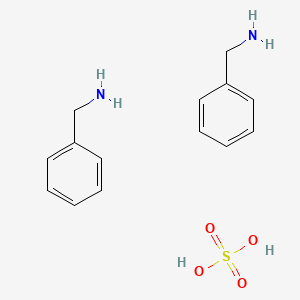
Phenylmethanamine;sulfuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a primary amine where the amino group is attached to a benzyl group Sulfuric acid, with the chemical formula H2SO4, is a highly corrosive strong mineral acid
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenylmethanamine can be synthesized through several methods. One common method involves the reduction of nitrobenzene to phenylamine (aniline), followed by the alkylation of aniline to form phenylmethanamine. The reduction of nitrobenzene is typically carried out using a mixture of tin and concentrated hydrochloric acid, followed by the addition of sodium hydroxide to obtain phenylamine .
Industrial Production Methods
In industrial settings, phenylmethanamine is often produced by the catalytic hydrogenation of benzonitrile. This process involves the use of a metal catalyst, such as palladium or nickel, under high pressure and temperature conditions. The reaction converts benzonitrile to phenylmethanamine with high efficiency.
Chemical Reactions Analysis
Types of Reactions
Phenylmethanamine undergoes various chemical reactions, including:
Oxidation: Phenylmethanamine can be oxidized to form benzaldehyde or benzoic acid.
Reduction: It can be reduced to form benzyl alcohol.
Substitution: Phenylmethanamine can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Benzaldehyde, benzoic acid
Reduction: Benzyl alcohol
Substitution: Various substituted benzylamines
Scientific Research Applications
Phenylmethanamine and its derivatives have numerous applications in scientific research:
Chemistry: Used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Biology: Studied for their role in neurotransmitter activity and as potential therapeutic agents.
Medicine: Investigated for their potential use in treating neurological disorders and as precursors for drug development.
Industry: Employed in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
Phenylmethanamine exerts its effects primarily through its interaction with biological receptors. It can act as a ligand for various receptors, including adrenergic and dopaminergic receptors. The binding of phenylmethanamine to these receptors can modulate neurotransmitter release and influence physiological processes such as mood, cognition, and cardiovascular function .
Comparison with Similar Compounds
Similar Compounds
Phenylamine (Aniline): Similar structure but lacks the methylene group.
Phenylethylamine: Contains an additional ethyl group compared to phenylmethanamine.
Benzylamine: Another name for phenylmethanamine.
Uniqueness
Phenylmethanamine is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. Its versatility makes it valuable in multiple fields, from synthetic chemistry to medicinal research .
Properties
CAS No. |
63245-27-2 |
|---|---|
Molecular Formula |
C14H20N2O4S |
Molecular Weight |
312.39 g/mol |
IUPAC Name |
phenylmethanamine;sulfuric acid |
InChI |
InChI=1S/2C7H9N.H2O4S/c2*8-6-7-4-2-1-3-5-7;1-5(2,3)4/h2*1-5H,6,8H2;(H2,1,2,3,4) |
InChI Key |
WFOCNHLJYDEUEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN.C1=CC=C(C=C1)CN.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















